4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with a cyano group, a cyclopropyl group, and an isopropyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-methylbenzoic acid with isopropylamine under dehydrating conditions to form 3-methyl-N-(propan-2-yl)benzamide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Cyclopropyl Group Addition: The cyclopropyl group is typically introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Carbamoylation: The final step involves the carbamoylation of the intermediate product using a carbamoyl chloride derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The benzamide core allows for various substitution reactions, including electrophilic aromatic substitution (e.g., nitration, halogenation) and nucleophilic substitution at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The presence of the cyano and cyclopropyl groups can influence the compound’s interaction with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could be a lead compound for designing inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group could act as a hydrogen bond acceptor, while the cyclopropyl and isopropyl groups may influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methylbenzamide: Lacks the isopropyl group, which may affect its reactivity and bioactivity.
4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-(propan-2-yl)benzamide: Similar structure but with different substitution patterns on the benzamide core.
4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(ethyl)benzamide: Substitution of the isopropyl group with an ethyl group, potentially altering its chemical and biological properties.
Uniqueness
The unique combination of the cyano, cyclopropyl, and isopropyl groups in 4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-3-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12(2)22-18(25)14-5-8-16(13(3)9-14)21-10-17(24)23-19(4,11-20)15-6-7-15/h5,8-9,12,15,21H,6-7,10H2,1-4H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELUWIOMXVMWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.